molecular formula C15H22N4O B15122316 N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B15122316
M. Wt: 274.36 g/mol
InChI Key: MGDRFZDAKNQDCN-UHFFFAOYSA-N
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Description

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The piperidine ring can be synthesized through a series of reactions involving the reduction of pyridine derivatives. The pyrimidine ring, on the other hand, can be prepared by the condensation of appropriate aldehydes and amines.

The final step involves the coupling of the piperidine and pyrimidine intermediates with cyclopropanecarboxamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or pyrimidine derivatives.

Scientific Research Applications

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Shares the piperidine moiety but differs in the aromatic ring structure.

    4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Similar in having a piperidine and pyrimidine ring but with different substituents.

Uniqueness

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H22N4O/c1-10-8-14(17-11(2)16-10)19-7-3-4-13(9-19)18-15(20)12-5-6-12/h8,12-13H,3-7,9H2,1-2H3,(H,18,20)

InChI Key

MGDRFZDAKNQDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCC(C2)NC(=O)C3CC3

Origin of Product

United States

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